Hydrogen-Bond Donor Capacity vs. 2-Chloro Analog
The target compound possesses a 2-hydroxyl group that can act as a hydrogen-bond donor (HBD), whereas the closest chlorinated analog, 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid (CAS 1261901-24-9), lacks this donor entirely. According to ZINC calculated properties, the target compound has 0 HBD at net charge -1 (carboxylate form), but in its neutral form the 2-OH provides one additional HBD, while the 2-chloro analog has 0 HBD under all ionization states [1]. This difference is critical for target engagement in binding sites requiring specific hydrogen-bond interactions, as demonstrated for the parent scaffold 2-hydroxynicotinic acid in complex with phenylethanolamine N-methyltransferase (PNMT; PDB 3KQQ) [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (neutral form) |
|---|---|
| Target Compound Data | 1 (2-OH group) |
| Comparator Or Baseline | 0 (5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid, CAS 1261901-24-9) |
| Quantified Difference | 1 additional HBD |
| Conditions | Calculated physicochemical property; ZINC database |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of a hydrogen-bond donor directly impacts the compound's ability to engage kinase and methyltransferase active sites, making the 2-hydroxy compound a necessary choice for SAR exploration where hydrogen bonding is mechanistically required.
- [1] ZINC Database, Comparison of ZINC000000118717 (target) and ZINC analog for 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid. Accessed 2026-04-30. View Source
- [2] Drinkwater, N.; Martin, J.L. Crystal Structure of hPNMT in Complex with AdoHcy and 2-Hydroxynicotinic acid. PDB ID: 3KQQ. Released 2009-11-17. doi:10.2210/pdb3KQQ/pdb View Source
